6-methyl-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 6-methylpyridine-3-carbohydrazide and 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with the imine group converted to an amine.
Substitution: Substituted derivatives with new functional groups replacing the imine group.
Scientific Research Applications
6-methyl-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as a bioactive ligand in drug design, exhibiting antibacterial, antiviral, and anticancer activities.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic transformations, including oxidation and reduction reactions.
Mechanism of Action
The mechanism of action of 6-methyl-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. Additionally, the compound’s bioactivity may be attributed to its ability to interact with biological macromolecules, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N’-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: This compound shares a similar hydrazide functional group and exhibits antimicrobial and anti-TB activities.
Pyridine-based Schiff Bases: These compounds also contain a pyridine ring and an imine group, and they are known for their bioactive properties and applications in chemosensing.
Uniqueness
6-methyl-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, including the presence of both pyridine and pyrrole rings. This structural combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry, materials science, and catalysis.
Properties
Molecular Formula |
C13H14N4O |
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Molecular Weight |
242.28 g/mol |
IUPAC Name |
6-methyl-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N4O/c1-10-5-6-11(8-14-10)13(18)16-15-9-12-4-3-7-17(12)2/h3-9H,1-2H3,(H,16,18)/b15-9- |
InChI Key |
IYQCFMYJHAEKEY-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CN2C |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CN2C |
Origin of Product |
United States |
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